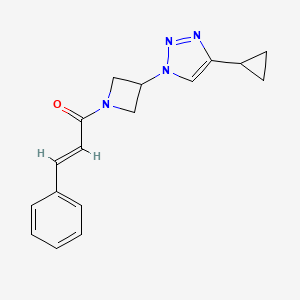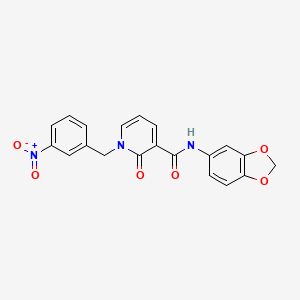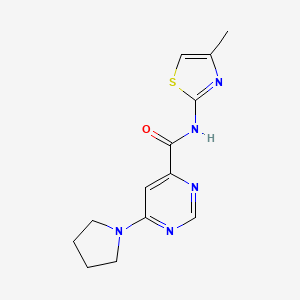![molecular formula C16H14N2OS3 B2778058 4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-12-1](/img/structure/B2778058.png)
4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Photoluminescent and Electroluminescent Materials
The compound’s derivatives, specifically BTZ-Cz-OH and BTZ-DCz-OH , serve as luminescent materials. These materials exhibit green emission due to excited-state intramolecular proton transfer (ESIPT) characteristics. When coordinated with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF ), they display significant blue shifts and enhanced emission. These materials find successful application in organic light-emitting diodes (OLEDs) as efficient dopants. Notably, BTZ-Cz-BF at a 10 wt% doping concentration achieves the best performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
Agrochemicals and Pesticides
Agrochemicals play a crucial role in global crop production. While the compound’s specific applications in this field require further investigation, it’s worth exploring its potential as a novel pesticide. Agrochemicals are essential for ensuring food security, and any advancements in this area are highly valuable .
Photocatalysis and Photothermal Conversion
Although not explicitly studied for photocatalysis, the compound’s unique structure may offer insights into light-driven reactions. Investigating its potential as a photocatalyst or photothermal conversion material could yield interesting results. Researchers should explore its behavior under different conditions and evaluate its efficiency in relevant applications .
Biological Activity and Medicinal Chemistry
Given the compound’s intricate benzothiazole-based structure, it’s worth investigating its biological activity. Researchers could explore its interactions with enzymes, receptors, or cellular components. Additionally, medicinal chemists might evaluate its potential as a lead compound for drug development, targeting specific diseases or pathways .
Materials Science: Thin Films and Coatings
The compound’s luminescent properties make it suitable for thin film applications. Researchers can explore its behavior in solid-state thin films, assessing its stability, emission properties, and potential for optoelectronic devices. Thin films incorporating this compound may find use in sensors, displays, or other electronic applications .
Supramolecular Chemistry and Crystal Engineering
Considering its functional groups and aromatic structure, the compound could participate in supramolecular interactions. Researchers might investigate its crystal packing, polymorphism, and host-guest behavior. Understanding its self-assembly properties could lead to novel materials with tailored properties .
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as 4-(methylsulfanyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide, is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiviral therapy .
Mode of Action
The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of the enzyme . This binding is stable and results in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, reducing the enzyme’s activity and thus inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the biochemical pathway of HIV-1 replication. By inhibiting the RT enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This disruption of the replication process results in a decrease in the production of new virus particles .
Pharmacokinetics
The compound’s effectiveness against hiv-1 suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .
Result of Action
The result of the compound’s action is a significant reduction in HIV-1 replication. The most active derivatives of the compound have been shown to exhibit better inhibitory action than the reference compound, nevirapine . This suggests that the compound could potentially be used as an effective antiviral drug against HIV-1 .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent polarity can affect the degree of charge transfer and the excited state intramolecular proton transfer (ESIPT) reaction . .
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNTVFJTOXEQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2777978.png)

![4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride](/img/structure/B2777981.png)
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2777982.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2777983.png)

![2-Oxaspiro[5.5]undec-3-en-5-one](/img/structure/B2777986.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2777988.png)



